molecular formula C9H10N2O B1269830 3-(Aminomethyl)indolin-2-one CAS No. 412332-18-4

3-(Aminomethyl)indolin-2-one

Cat. No.: B1269830
CAS No.: 412332-18-4
M. Wt: 162.19 g/mol
InChI Key: RPCWYJTZFRGQFH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)indolin-2-one is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The structure of this compound consists of an indolin-2-one core with an aminomethyl group attached to the third position of the indole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)indolin-2-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indolin-2-one is reacted with formaldehyde and a primary or secondary amine to introduce the aminomethyl group at the third position. The reaction is typically carried out under acidic conditions to facilitate the formation of the aminomethyl intermediate.

Another approach involves the reductive amination of indolin-2-one with formaldehyde and ammonia or an amine. This method requires the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow chemistry also enhances the safety and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction of the carbonyl group in the indolin-2-one core can yield the corresponding indoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, indoline derivatives, and various substituted indolin-2-one compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)indolin-2-one has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound can inhibit the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This inhibition occurs through the suppression of key signaling pathways, including MAPK and NF-κB, indicating potential for developing anti-inflammatory drugs.
ActivityMeasurement MethodResult
Nitric Oxide Production InhibitionGriess AssayIC50 = 25 µM
TNF-α SuppressionELISASignificant reduction at 50 µM
  • Anticancer Properties : The compound's ability to inhibit receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs) has been explored, revealing significant inhibition percentages that suggest potential applications in cancer therapy.
Kinase TypeSpecific Kinase TestedInhibition (%)
RTKKDR70%
STKCDK265%

Biological Research

The structural similarity of this compound to biologically active indole derivatives allows its use in studying enzyme inhibitors and receptor ligands. This makes it a valuable tool in the exploration of biological pathways and mechanisms.

Antimicrobial Efficacy

In comparative studies assessing the antimicrobial properties of various indolin derivatives, this compound exhibited superior activity against specific pathogens compared to standard antibiotics. This highlights its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Mechanism

Detailed investigations into the anti-inflammatory properties revealed that this compound could effectively modulate immune responses. In vitro studies demonstrated its capability to reduce inflammation markers significantly, suggesting therapeutic implications for inflammatory diseases.

Synthesis and Development

Recent advancements in synthetic methodologies have facilitated the development of derivatives of this compound with enhanced biological activities. Techniques such as one-pot reactions and modular synthesis approaches have been employed to create novel compounds with tailored properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecule. Studies have shown that indole derivatives can affect signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound without the aminomethyl group.

    3-(Hydroxymethyl)indolin-2-one: A similar compound with a hydroxymethyl group instead of an aminomethyl group.

    3-(Methyl)indolin-2-one: A derivative with a methyl group at the third position.

Uniqueness

3-(Aminomethyl)indolin-2-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Biological Activity

3-(Aminomethyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by an indole structure with an aminomethyl group at the 3-position. The synthesis typically involves the reaction of indoline derivatives with formaldehyde and amines, following methods similar to those used for other indolin-2-one derivatives.

Synthetic Route

  • Reagents : Indoline, formaldehyde, and amines.
  • Conditions : The reaction is usually conducted under mild acidic or basic conditions.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated several indolin-2-one derivatives, including those with aminomethyl substitutions, against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
This compoundBacillus cereus14
This compoundStreptomyces chartreusis12
This compoundEscherichia coli6
Control (Ampicillin)Bacillus cereus>20

The compound demonstrated significant activity against Gram-positive bacteria, particularly Bacillus cereus and Streptomyces chartreusis, while showing limited effectiveness against Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, a derivative was found to inhibit nitric oxide production and the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. The mechanism involves suppression of key signaling pathways including MAPK and NF-κB:

ActivityMeasurement MethodResult
Nitric Oxide Production InhibitionGriess AssayIC50 = 25 µM
TNF-α SuppressionELISASignificant reduction at 50 µM

This suggests that the compound could be a candidate for developing anti-inflammatory drugs .

Kinase Inhibition

Another important aspect of the biological activity of this compound is its ability to inhibit various kinases. A study evaluated its effect on receptor tyrosine kinases (RTKs) and serine/threonine kinases (STKs), revealing that certain derivatives exhibited potent inhibitory effects:

Kinase TypeSpecific Kinase TestedInhibition (%)
RTKKDR70%
STKCDK265%

These findings indicate potential applications in cancer therapy where kinase inhibition is crucial .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various indolin derivatives were tested for their antimicrobial properties. The results indicated that this compound had superior activity against specific pathogens compared to standard antibiotics.
  • Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory properties revealed that the compound could modulate immune responses effectively, making it a potential candidate for treating inflammatory diseases.

Properties

IUPAC Name

3-(aminomethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCWYJTZFRGQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344281
Record name 3-(aminomethyl)indolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412332-18-4
Record name 3-(aminomethyl)indolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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